2,4-Dibromo-3-isopropyl-6-methylbenzenol
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Overview
Description
2,4-Dibromo-3-isopropyl-6-methylbenzenol is a chemical compound with the molecular formula C10H12Br2O and a molecular weight of 308.01 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-isopropyl-6-methylbenzenol typically involves the bromination of 3-isopropyl-6-methylphenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-isopropyl-6-methylbenzenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The phenolic group can be oxidized to form quinones under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include 2,4-dihydroxy-3-isopropyl-6-methylbenzenol or 2,4-diamino-3-isopropyl-6-methylbenzenol.
Oxidation Reactions: Products include 2,4-dibromo-3-isopropyl-6-methylquinone.
Scientific Research Applications
2,4-Dibromo-3-isopropyl-6-methylbenzenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-isopropyl-6-methylbenzenol involves its interaction with specific molecular targets. The bromine atoms and the phenolic group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
2,4-Dibromo-6-methylphenol: Similar structure but lacks the isopropyl group.
2,4-Dibromo-3-methylphenol: Similar structure but lacks the isopropyl group and has a different substitution pattern.
Uniqueness: 2,4-Dibromo-3-isopropyl-6-methylbenzenol is unique due to the presence of both bromine atoms and the isopropyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dibromo-6-methyl-3-propan-2-ylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-5(2)8-7(11)4-6(3)10(13)9(8)12/h4-5,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTABDMPJXRYJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)Br)C(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377339 |
Source
|
Record name | 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70454-10-3 |
Source
|
Record name | 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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